5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinolinol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to a temperature of around 80-100°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methoxy-2-methylquinoline
- 5-Chloro-8-quinolinyl 2-methoxy-4-methylbenzenesulfonate
Uniqueness
5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H16ClNO4S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) 4-methoxy-2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C18H16ClNO4S/c1-11-10-17(12(2)9-16(11)23-3)25(21,22)24-15-7-6-14(19)13-5-4-8-20-18(13)15/h4-10H,1-3H3 |
InChI Key |
BBEKDGGEHWBLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.